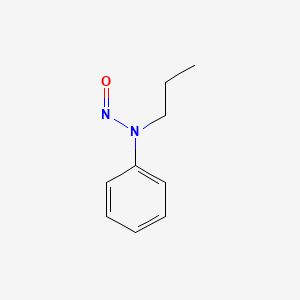

N-Phenyl-N-propylnitrous amide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-N-propylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-8-11(10-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUHUTWNLSBKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=CC=CC=C1)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513432 | |

| Record name | N-Phenyl-N-propylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19788-34-2 | |

| Record name | N-Phenyl-N-propylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of N Phenyl N Propylnitrous Amide

Ground State Reactivity and General Transformations of N-Nitrosamides

N-nitrosamides, including N-Phenyl-N-propylnitrous amide, are a class of organic compounds characterized by the N-nitroso group (–N=O) attached to an amide nitrogen. Their reactivity is largely dictated by the electronic nature of this functional group and its interaction with the rest of the molecule. In the ground state, N-nitrosamides can undergo a variety of transformations, which are fundamental to their chemical behavior and applications. sci-hub.se

Denitrosation Reactions: Pathways to Secondary Amine Regeneration

Denitrosation, the cleavage of the N–NO bond, is a characteristic reaction of N-nitrosamides, leading to the regeneration of the corresponding secondary amine. sci-hub.se This process can be initiated under various conditions, including acidic environments and photochemical irradiation. acs.orgusu.edu

In acidic solutions, the denitrosation of N-nitrosamides is often catalyzed by the protonation of the molecule. sci-hub.semit.edursc.org The reaction can be significantly accelerated by the presence of nucleophiles such as bromide, thiocyanate, and thiourea (B124793). acs.orgmit.edu The general mechanism involves the formation of a protonated nitrosamine (B1359907) intermediate, which is then susceptible to nucleophilic attack, leading to the cleavage of the N-N bond and release of the secondary amine. sci-hub.seacs.org The rate of this reaction can be dependent on the acidity of the medium and the concentration of the nucleophile. rsc.org For instance, in some cases, at high nucleophile concentrations, the rate-limiting step can shift from nucleophilic attack to the initial protonation of the nitrosamine. rsc.org

Photochemical denitrosation offers an alternative pathway. usu.edu Irradiation with long-wavelength UV light can induce the cleavage of the N-N bond, often involving free radical intermediates. usu.edu This method can be influenced by the solvent and the presence of other reagents. usu.edu

The general scheme for acid-catalyzed denitrosation is as follows: R(R')N-NO + H⁺ ⇌ [R(R')N-NOH]⁺ [R(R')N-NOH]⁺ + Nu⁻ → R(R')NH + Nu-NO

Reduction Pathways: Conversion to Hydrazine (B178648) Derivatives

N-nitrosamides can be reduced to form the corresponding hydrazine derivatives. This transformation is a key synthetic route to unsymmetrically substituted hydrazines. A variety of reducing agents and conditions have been employed for this purpose.

Historically, zinc dust in acetic acid has been used for the reduction of nitrosamines. acs.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C) can also yield hydrazines, although the efficiency of the reaction can be sensitive to the specific conditions and the structure of the nitrosamine. acs.org The inclusion of salts like ammonium (B1175870) acetate (B1210297) or calcium chloride has been shown to improve the yield of the hydrazine product in some catalytic hydrogenations. acs.org

More recently, metal-free reduction methods have been developed. For instance, thiourea dioxide (TDO) in an aqueous medium has been reported as a sustainable and effective reagent for the reduction of aryl-N-nitrosamines to their corresponding hydrazines in good to excellent yields. rsc.orgresearchgate.net This method is notable for its mild conditions and tolerance of various functional groups. rsc.org Another approach involves the use of a Ti(II) reagent, generated from TiCl₄ and magnesium powder, which can reduce a range of nitrosamines to hydrazines in high yields. mit.edu

The general reaction for the reduction of an N-nitrosamide to a hydrazine is: R(R')N-NO + [Reducing Agent] → R(R')N-NH₂

Table 1: Selected Reagents for the Reduction of N-Nitrosamides to Hydrazines

| Reducing Agent/System | Conditions | Comments |

| Zinc dust / Acetic acid | Dilute solution | A classic method for this transformation. acs.org |

| Catalytic Hydrogenation (Pd/C, Pt/C, Rh/C) | Varies | Yield can be dependent on reaction conditions and substrate. acs.org |

| Thiourea dioxide (TDO) | Aqueous medium, mild conditions | A sustainable, metal-free method with good functional group tolerance. rsc.orgresearchgate.net |

| TiCl₄ / Mg powder | Dichloromethane/diethyl ether | Forms a highly effective Ti(II) reducing agent. mit.edu |

Oxidation Reactions: Transformation to Nitramines and Other Oxidized Products

The oxidation of N-nitrosamides leads to the formation of N-nitramines, where the nitroso group (–NO) is converted to a nitro group (–NO₂). This transformation requires potent oxidizing agents.

A commonly used reagent for this oxidation is peroxytrifluoroacetic acid, which can be generated in situ from trifluoroacetic acid and hydrogen peroxide. acs.orgiarc.fr This method has been shown to effectively convert nitrosamines to nitramines. acs.org Other strong oxidants, such as potassium ferrate (K₂FeO₄), have also been utilized for the destruction of nitrosamines, which can involve oxidation pathways. sci-hub.se

The general equation for the oxidation of an N-nitrosamide to a nitramine is: R(R')N-NO + [O] → R(R')N-NO₂

The photochemical reactions of N-nitrosamines can also lead to oxidized products. In the presence of oxygen, irradiated nitrosamines can produce the corresponding nitramines, plausibly through the formation and collapse of a nitrosamine peroxide intermediate. mit.edu

Reactions with Electrophiles: Synthesis and Reactivity of O-Substituted Hydroxydiazenium Salts

The oxygen atom of the nitroso group in N-nitrosamides is nucleophilic and can react with various electrophiles to form O-substituted hydroxydiazenium salts. acs.orgmit.edu These salts are themselves reactive intermediates.

Common electrophiles used in this reaction include alkylating agents, leading to the formation of alkoxydiazenium salts. acs.org Reagents such as trialkyloxonium salts, dimethyl sulfate, alkyl fluorosulfonates, and alkyl halides in the presence of silver perchlorate (B79767) have all been successfully employed for the O-alkylation of nitrosamines. acs.orgmit.edu Besides alkylating agents, other electrophiles like triflic anhydride (B1165640) can react to form O-triflyl derivatives. acs.org

These O-substituted hydroxydiazenium salts are electrophilic and can undergo further reactions. Often, the parent nitrosamine is recovered after nucleophilic attack on the O-substituent (e.g., O-dealkylation). acs.org However, in some instances, other reaction pathways such as N-dealkylation or attack at the nitrogen atom attached to the oxygen can occur. acs.orgmit.edu

The general scheme for the reaction with an electrophile (E⁺) is: R(R')N-NO + E⁺ → [R(R')N-N=O-E]⁺

Acid-Catalyzed and Protonation Mechanisms in N-Nitrosamides

The behavior of N-nitrosamides in acidic media is crucial to understanding many of their reactions, particularly denitrosation. The protonation of the nitrosamide is a key initial step in these acid-catalyzed processes. sci-hub.sersc.org

Investigation of Protonation Sites (N- vs. O-Protonation) and Their Kinetic Relevance

N-nitrosamides possess two primary sites for protonation: the nitrogen atom of the amide and the oxygen atom of the nitroso group. Experimental and theoretical studies have provided insights into which site is preferentially protonated and the implications for the reactivity of the molecule.

Consistent with resonance structures that place a partial negative charge on the oxygen atom, N-nitrosamines are generally considered to be most basic at the oxygen. nih.gov NMR studies of nitrosamines in strong acids like fluorosulfuric acid have shown that the O-protonated species, a hydroxydiazenium salt, is the predominant form observed. nih.govtandfonline.com Theoretical calculations also support the greater stability of the O-protonated isomer compared to the N-protonated isomer. nih.gov

While the O-protonated species is thermodynamically more stable, the N-protonated isomer, although not directly observed in significant concentrations, is believed to be a kinetically relevant intermediate in certain reactions, particularly in acid-catalyzed denitrosation. mit.edunih.gov The mechanism for this reaction is often depicted as involving the formation of the N-protonated species, which then undergoes nucleophilic attack, leading to the cleavage of the N-N bond. acs.orgmit.edu

The kinetic relevance of the N-protonated species is supported by the observation that the rate of denitrosation can be accelerated by nucleophiles. acs.orgmit.edu Furthermore, studies on the acid-catalyzed denitrosation of N-nitrosoanilines have shown that at high nucleophile concentrations, the rate-limiting step can shift to a proton transfer step, consistent with a mechanism involving a pre-equilibrium protonation. rsc.org The kinetic solvent isotope effect has also been used to probe the nature of the proton transfer in these reactions. rsc.orgrsc.org

Table 2: Comparison of Protonation Sites in N-Nitrosamides

| Protonation Site | Stability | Kinetic Relevance | Evidence |

| Oxygen Atom | Thermodynamically more stable | Predominant species in acidic solution | NMR spectroscopy in strong acids, theoretical calculations. nih.govtandfonline.com |

| Nitrogen Atom | Thermodynamically less stable | Kinetically important intermediate in denitrosation | Nucleophilic catalysis of denitrosation, kinetic studies showing a change in the rate-determining step. acs.orgmit.edursc.org |

Mechanistic Elucidation of Protolytic Denitrosation

Protolytic denitrosation is a characteristic reaction of N-nitrosamides in acidic conditions, leading to the formation of the corresponding secondary amine, in this case, N-propylaniline. nih.govsci-hub.se The process is reversible, with the equilibrium generally favoring the nitrosamide. sci-hub.se The mechanism is initiated by the protonation of the nitrosamide. While protonation could theoretically occur on the oxygen or nitrogen atom of the nitroso group, mechanistic evidence points towards protonation of the amino nitrogen as the key step for denitrosation. nih.govsci-hub.se

This protonation event, which occurs in a rapid pre-equilibrium, makes the nitrogen atom of the nitroso group more electrophilic and susceptible to cleavage. nih.govsci-hub.se The N-protonated species is generally not observed directly but is considered a kinetically relevant intermediate. nih.gov The subsequent cleavage of the N-N bond is the rate-determining step and can be significantly accelerated by the presence of nucleophiles. nih.govfreethinktech.com Nucleophiles such as bromide, thiocyanate, and thiourea attack the electrophilic nitroso nitrogen, facilitating the departure of the nitrosating agent and releasing the secondary amine. nih.gov In the absence of strong external nucleophiles, water can act as the nucleophile. sci-hub.se

Protonation: Rapid and reversible protonation of the amide nitrogen.

Nucleophilic Attack: Attack of a nucleophile on the nitrogen of the nitroso group.

N-N Bond Cleavage: Heterolytic cleavage of the N-N bond to release the secondary amine and a nitrosating species (e.g., nitrosonium ion, NO⁺, or a derivative). nih.gov

The efficiency of denitrosation can be influenced by the acidity of the medium and the concentration of the nucleophile. sci-hub.se For instance, treatment with hydrogen bromide in acetic acid is a common method used for the quantitative analysis of nitrosamines by cleaving the N-NO bond and detecting the released nitric oxide. sci-hub.se

Intramolecular Rearrangements in N-Aryl-N-Alkylnitrosamides (e.g., Fischer-Hepp Analogs)

N-aryl-N-alkylnitrosamides, such as N-Phenyl-N-propylnitrous amide, are known to undergo the Fischer-Hepp rearrangement in the presence of acid, typically hydrochloric acid, to yield C-nitrosated aromatic amines. nih.govwikipedia.org The primary product is the para-nitroso substituted aniline (B41778), with smaller amounts of the ortho-isomer sometimes observed. wiley-vch.de This reaction is synthetically important as direct C-nitrosation of secondary anilines at the para position is often not feasible. wikipedia.org

Despite being known since 1886, the precise mechanism of the Fischer-Hepp rearrangement remains a subject of debate, with evidence supporting both intermolecular and intramolecular pathways. nih.govwikipedia.org

The intermolecular mechanism proposes that the reaction proceeds via an initial denitrosation, as described in section 3.2.2. sci-hub.se This releases a nitrosating agent (such as nitrosyl chloride, CINO, when HCl is the catalyst) into the solution. This agent then reacts with the secondary amine product of the denitrosation in a standard electrophilic aromatic substitution reaction, primarily at the para position. sci-hub.sewikipedia.org Evidence for this pathway includes the trapping of nitrosation products when the reaction is performed in the presence of other nucleophiles. sci-hub.se

The intramolecular mechanism suggests that the nitroso group migrates directly from the nitrogen atom to the para position of the aromatic ring without being fully detached from the molecule. nih.govbeilstein-journals.org This is supported by experiments where the addition of substances that would trap any free nitrosating agent (like urea) does not inhibit the rearrangement. nih.govbeilstein-journals.org This pathway may involve a π-complex intermediate or a caged radical ion mechanism. sci-hub.se A kinetic isotope effect observed when the para-hydrogen is replaced by deuterium (B1214612) (kH/kD ≈ 2.4) indicates that the proton loss from the Wheland intermediate, formed after the attack of the electrophile, is at least partially rate-limiting. sci-hub.se

It is plausible that both mechanisms can operate, with the predominant pathway depending on the specific substrate and reaction conditions. Denitrosation is a significant competing reaction, and its rate increases with acidity, which can lower the yield of the rearrangement product. nih.gov

Table 1: Influence of Catalysts and Substituents on Fischer-Hepp Rearrangement

| Factor | Observation | Implication on Mechanism | Reference |

| Acid Catalyst | Yields are generally best with HCl or HBr; other acids are less effective. | Suggests the involvement of a specific nitrosating agent like CINO in an intermolecular pathway. | wikipedia.orgnih.gov |

| Nitrite (B80452) Traps | Addition of urea (B33335) often does not suppress the rearrangement. | Supports an intramolecular mechanism where the nitroso group does not become free. | nih.govbeilstein-journals.org |

| Ring Substituents | Electron-donating groups on the aryl ring accelerate the reaction. | Consistent with electrophilic aromatic substitution, a key step in both proposed mechanisms. | sci-hub.se |

| Kinetic Isotope Effect | A significant kH/kD is observed for substitution at the 4-position. | Indicates that C-H bond breaking in the final deprotonation step is rate-limiting. | sci-hub.se |

Metal-Catalyzed Transformations and C-H Activation Involving N-Nitrosamides

In recent years, the N-nitroso group of N-aryl-N-alkylnitrosamides has been exploited as a versatile directing group in transition-metal-catalyzed C-H functionalization reactions. This strategy provides a powerful method for the regioselective synthesis of complex aromatic compounds. researchgate.netrsc.org

The N-nitroso group acts as an effective directing group for the functionalization of the ortho C-H bond of the aryl ring. researchgate.netfrontiersin.org The lone pair of electrons on the nitroso nitrogen can coordinate to a transition metal center (e.g., Rh(III), Pd(II)), positioning the metal in close proximity to the ortho C-H bond. frontiersin.org This chelation assistance facilitates the cleavage of the otherwise inert C-H bond, leading to the formation of a metallacyclic intermediate. researchgate.netacs.org

This directing group effect has been utilized in a variety of transformations, including:

Alkenylation (Olefination) frontiersin.orgacs.org

Acylation frontiersin.org

Alkoxylation and Acyloxylation frontiersin.org

Hydroxylation researchgate.netresearchgate.net

Cyanation frontiersin.org

A key advantage of the N-nitroso directing group is that it is often "traceless." researchgate.netrsc.org After directing the C-H functionalization, the group can be readily removed via denitrosation (releasing the secondary amine) or participate further in the reaction, for instance, through intramolecular cyclization, avoiding additional synthetic steps for its removal. rsc.orgsioc-journal.cn

The general mechanism for these transformations, particularly for Rh(III)-catalyzed reactions, is well-studied. acs.org A representative catalytic cycle for the ortho-olefination of an N-nitrosoaniline is as follows:

Coordination: The N-nitrosoaniline coordinates to the active metal catalyst, for example, a [RhCp*]²⁺ species. acs.org

C-H Activation: The metal center effects an electrophilic cleavage of the ortho C-H bond, forming a five-membered rhodacycle intermediate. This step is often the turnover-limiting step of the catalytic cycle. acs.org

Olefin Insertion: The incoming olefin coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

Reductive Elimination: β-hydride elimination occurs, followed by reductive elimination, which regenerates the Rh(III) catalyst and releases the ortho-alkenylated product.

Kinetic studies, deuterium exchange experiments, and analysis of catalyst resting states have provided strong evidence for this mechanistic framework. acs.org The heightened reactivity conferred by the N-nitroso directing group allows many of these reactions to proceed under mild conditions with high yields and broad substrate scope. acs.org

Cleavage of the N-N bond is a crucial process in the chemistry of N-nitrosamides, both for the removal of the directing group and in other catalytic transformations. nih.govsioc-journal.cn In the context of C-H activation, after the desired functionalization, the N-nitroso group is often cleaved to unmask the free amine. This can be achieved under various conditions, including acid treatment or reduction. nih.gov

In some catalytic systems, the N-N bond plays a more active role. For example, in certain rhodium-catalyzed reactions, the N-nitroso group can act as an internal oxidant. sioc-journal.cn This involves the cleavage of the N-N bond within the catalytic cycle, which avoids the need for an external oxidant and enhances the atom economy of the process. sioc-journal.cn Furthermore, reductive cleavage of the N-N bond is a key step in the electrochemical synthesis of hydrazines from N-nitrosamines, which can then be used in further cyclization reactions. ualberta.ca The N-N bond can also be cleaved photolytically by UV irradiation, which generates aminyl radicals and nitric oxide. nih.govacs.org This reactivity is fundamental to methods for quantifying total N-nitrosamine content in various samples. nih.govacs.org

Table 2: Summary of Reaction Types and Mechanisms

| Reaction Type | Key Mechanistic Feature | Typical Conditions | Product Type | Reference |

| Protolytic Denitrosation | Acid-catalyzed N-N bond cleavage, accelerated by nucleophiles. | Aqueous acid (e.g., H₂SO₄, HBr). | Secondary amine. | nih.govsci-hub.se |

| Fischer-Hepp Rearrangement | Acid-catalyzed intramolecular or intermolecular migration of the nitroso group. | HCl or HBr in an organic solvent. | para-Nitroso aniline. | sci-hub.sewikipedia.org |

| ortho-C-H Olefination | N-Nitroso group directs C-H activation via a metallacycle intermediate. | Rh(III) or Pd(II) catalyst, olefin. | ortho-Alkenylated aniline derivative. | frontiersin.orgacs.org |

| Traceless C-H Functionalization | N-Nitroso group directs a reaction and is subsequently cleaved or incorporated. | Transition metal catalyst, followed by denitrosation. | ortho-Functionalized aniline. | researchgate.netrsc.org |

| Reductive N-N Cleavage | Electrochemical reduction of the nitroso group. | Electrochemical cell (e.g., Zn/stainless steel electrodes). | Hydrazine derivative. | ualberta.ca |

Degradation Pathways and Mechanisms of N Phenyl N Propylnitrous Amide

Photochemical Degradation Studies

Photochemical degradation involves the use of light energy, either directly or indirectly, to break down chemical compounds. For nitrosamides, this is a significant environmental degradation pathway.

UV-Induced Photolysis Mechanisms and Product Formation

Direct photolysis via ultraviolet (UV) irradiation is an effective method for the degradation of N-nitrosamines. The primary mechanism initiated by UV light is the cleavage of the weak N-N bond. ccsnorway.com Quantum mechanical calculations and experimental studies on analogous compounds like N-nitrosodimethylamine (NDMA) reveal that upon absorbing UV photons, the N-N bond is susceptible to breakage. ccsnorway.commdpi.com

For N-Phenyl-N-propylnitrous amide, the expected photolytic degradation pathways would involve:

Homolytic Cleavage: The N-N bond breaks, forming an N-propylanilinyl radical and a nitric oxide radical (•NO).

Heterolytic Cleavage: In aqueous solutions, this pathway can be facilitated by water molecules, leading to the formation of N-propylaniline and nitrous acid (HNO₂). ccsnorway.com

The primary degradation products from the photolysis of N-Phenyl-N-propylnitrous amide are therefore expected to be N-propylaniline and various nitrogen oxides formed from the subsequent reactions of the nitric oxide radical. Further degradation of the N-propylaniline moiety can also occur. Studies on the photolysis of 1-nitrosopiperidine have shown that the aminyl radical formed after N-N bond cleavage can react with oxygen and nitrogen oxides in the atmosphere, leading to products like 1-nitropiperidine. nih.gov

Advanced Oxidation Processes (AOPs) for N-Nitrosamide Decomposition (e.g., UV/H₂O₂, UV/O₃)

Advanced Oxidation Processes (AOPs) enhance photochemical degradation by generating highly reactive and non-selective hydroxyl radicals (•OH). These radicals are powerful oxidants capable of attacking a wide range of organic molecules. nih.gov

UV/H₂O₂ Process: This is a widely studied AOP for nitrosamine (B1359907) degradation. The photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals (H₂O₂ + hν → 2 •OH). unibs.it These radicals can initiate the degradation of N-Phenyl-N-propylnitrous amide through several mechanisms, including hydrogen atom abstraction from the propyl chain or addition to the phenyl ring. mdpi.comnih.gov The hydroxyl radical oxidation rate constants are significantly influenced by the molecular structure, with a linear correlation observed between the rate constant and the number of methylene (B1212753) groups in the alkyl chains. nih.gov Studies on mixed nitrosamines have shown that the UV/H₂O₂ process can almost completely decompose most nitrosamines within 60 minutes, although aromatic nitrosamines like N-nitrosodiphenylamine (NDPhA) may require longer treatment times for complete removal. nih.gov The process is effective in breaking down the pollutant load, with hydroxyl radicals attacking and oxidizing the organic pollutants into simpler, more biodegradable compounds. mdpi.com

UV/O₃ Process: While ozonation and ozone-based AOPs are effective for many contaminants, their efficacy for nitrosamine degradation can be limited. The direct reaction of ozone with nitrosamines is often slow. The primary degradation mechanism in ozonation processes is typically dominated by the reaction with hydroxyl radicals formed from ozone decomposition in water.

Kinetic Parameters and Environmental Factors Influencing Photochemical Degradation

The efficiency of photochemical degradation is governed by various kinetic parameters and environmental conditions.

Kinetics: The photodegradation of nitrosamines generally follows pseudo-first-order kinetics. nih.gov The rate of degradation is dependent on the initial concentration of the nitrosamine, the intensity of the UV irradiation, and the concentration of any added oxidants like H₂O₂. nih.gov

Quantum Yield: The quantum yield, which represents the efficiency of a photochemical process, is a key parameter. For several nitrosamines, including NDMA and N-nitrosodiethylamine (NDEA), the quantum yields for aqueous photolysis have been found to be similar, ranging from 0.32 to 0.43, with no significant influence from pH in the acidic range (pH 1-4.5) or the photolysis wavelength (313 vs. 366 nm). ccsnorway.com

Environmental Factors:

pH: For direct photolysis, pH in the acidic range has little effect on the quantum yield. ccsnorway.com However, for AOPs like UV/H₂O₂, pH can be critical. Acidic conditions often favor the generation and reactivity of hydroxyl radicals, enhancing degradation. mdpi.comcetjournal.it

Temperature: An increase in temperature can improve the reactivity of hydroxyl radicals and enhance degradation rates in AOPs. cetjournal.it

H₂O₂ Dosage: In the UV/H₂O₂ process, increasing the H₂O₂ dosage generally increases the degradation rate up to an optimal point. An excessive concentration of H₂O₂ can have a detrimental effect, as it can act as a scavenger of hydroxyl radicals, thereby reducing the process efficiency. unibs.it

Water Matrix: The presence of other substances in the water, such as natural organic matter or inorganic anions like carbonates, can affect degradation efficiency by competing for UV light and hydroxyl radicals. nih.govunibs.it

Interactive Table: Photodegradation Quantum Yields for Various N-Nitrosamines This table presents data for analogous compounds to infer the potential behavior of N-Phenyl-N-propylnitrous amide.

| Compound | Wavelength (nm) | pH | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| N-nitrosodimethylamine (NDMA) | 313 | 1 | 0.39 ± 0.03 | ccsnorway.com |

| N-nitrosodimethylamine (NDMA) | 366 | 1 | 0.39 ± 0.02 | ccsnorway.com |

| N-nitrosodiethylamine (NDEA) | 313 | 3 | 0.33 ± 0.04 | ccsnorway.com |

| N-nitrosodiethylamine (NDEA) | 366 | 3 | 0.38 ± 0.06 | ccsnorway.com |

| N-nitrosopyrrolidine (NPYL) | 313 | 4.5 | 0.42 ± 0.06 | ccsnorway.com |

| N-nitrosopyrrolidine (NPYL) | 366 | 4.5 | 0.41 ± 0.03 | ccsnorway.com |

Electrochemical Degradation Investigations

Electrochemical methods offer a promising alternative for the degradation of persistent organic pollutants. These processes involve the transfer of electrons at an electrode surface, leading to either oxidation (at the anode) or reduction (at the cathode) of the target compound.

Elucidation of Anodic and Cathodic Reaction Pathways

Anodic Oxidation: At the anode, N-Phenyl-N-propylnitrous amide can be degraded through direct or indirect oxidation. arabjchem.org

Direct Oxidation: The compound can be directly oxidized on the anode surface. For N-phenyl substituted amides, a plausible pathway involves the formation of a radical cation. nih.gov An iron(III)-catalyzed electrochemical method has been shown to promote selective C(phenyl)-N bond cleavage in N-phenylamides. This process involves regioselective C-H oxygenation on the phenyl ring, which facilitates the cleavage of the C-N bond and ultimately leads to the formation of a primary amide. nih.gov

Indirect Oxidation: This involves mediators, such as electrochemically generated hydroxyl radicals from the oxidation of water on high-overpotential anodes (e.g., PbO₂, Boron-Doped Diamond). These radicals then attack and mineralize the organic compound. arabjchem.org

Cathodic Reduction: At the cathode, the primary reaction is the reduction of the nitroso (-N=O) group. The electrochemical reduction of nitrosamines can lead to the formation of the corresponding hydrazines or secondary amines. This transformation typically involves a proton-facilitated mechanism. The specific products depend on the electrode potential and the reaction conditions.

Effects of Electrode Materials and Electrochemical Conditions on Degradation Efficiency

The efficiency of electrochemical degradation is highly dependent on the choice of electrode material and the operational conditions.

Electrode Materials: The anode material plays a crucial role in anodic oxidation. arabjchem.org

"Active" Anodes (e.g., RuO₂-IrO₂/Ti): These materials have a lower oxygen evolution potential and can facilitate the cleavage of specific bonds, such as the C-O bond in lignin (B12514952) model compounds, through direct and indirect oxidation mechanisms. rsc.org

"Non-active" Anodes (e.g., PbO₂, BDD): These anodes have a high oxygen evolution overpotential, making them efficient generators of hydroxyl radicals for the mineralization of organic pollutants. arabjchem.org

Carbon-based Electrodes: Various carbon materials (carbon xerogel, carbon cloth) have demonstrated the ability to decompose N-nitrosamines, with efficiencies varying based on the material's structure and stability.

Functionalized Electrodes: Hemin-functionalized carbon nanotube electrodes have shown high electrocatalytic activity for nitrosamine reduction at low potentials.

Electrochemical Conditions:

Applied Potential/Current Density: The applied potential or current density directly influences the rate of the electrochemical reactions and the types of reactive species generated. Higher current densities can increase degradation rates but may also lead to lower current efficiency due to competing side reactions like the oxygen or hydrogen evolution reaction.

Electrolyte and pH: The supporting electrolyte and pH of the solution affect the conductivity of the medium and the speciation of the target compound and reactive species.

Catalysts: The presence of catalysts, such as Fe(III) in the electrolyte, can significantly enhance the selectivity and efficiency of the degradation process by mediating electron transfer and activating specific chemical bonds. nih.gov

Interactive Table: Degradation Efficiency of N-Nitrosamines with Different Carbon Electrodes This table presents data for analogous compounds to infer the potential behavior of N-Phenyl-N-propylnitrous amide.

| Electrode Material | Target Compound | Decomposition Efficiency | Reference |

|---|---|---|---|

| Carbon Xerogel (CX) | N-nitrosodiethylamine (NDEA) | >99% | gassnova.no |

| ELAT (Carbon Cloth) | N-nitrosodiethylamine (NDEA) | 64% | gassnova.no |

| Carbon Cloth (CC) | Total N-nitrosamines | ~50-99% | gassnova.no |

| CeTech (Carbon) | Total N-nitrosamines | Lower efficiency than other carbon materials | gassnova.no |

Thermal and Hydrolytic Decomposition of N-Nitrosamides

N-nitrosamides are characterized by their thermal lability, often being stable only at or below room temperature. cdnsciencepub.com Their decomposition can proceed through several recognized pathways, including thermal decomposition and hydrolysis. nih.govrsc.org The stability of these compounds is highly dependent on their specific molecular structure. cdnsciencepub.com

Pathways of Thermal Decomposition and Resulting Byproducts

The thermal decomposition of N-nitrosamides is a complex process that can yield a variety of byproducts. It has been established that in many solvents, the initial step involves a rearrangement to form diazo esters. cdnsciencepub.com This rearrangement entails the scission of the nitrogen-carbonyl bond. cdnsciencepub.com The resulting diazo esters are themselves unstable and undergo further reactions that dictate the final products. cdnsciencepub.com For N-nitrosamides with an aryl group, such as N-Phenyl-N-propylnitrous amide, these secondary reactions can produce byproducts expected from an aryl free-radical intermediate. cdnsciencepub.com

Another potential thermal pathway is N-N bond homolysis, which can be induced thermally or through photolysis. rsc.org This process can be a source of biologically useful nitric oxide (NO) donors. rsc.org The byproducts of thermal decomposition can be volatile. For instance, in the case of N-nitroso-pendimethalin, thermal decomposition at temperatures above 120°C leads to the formation of Pendimethalin and a compound believed to be an inert quinone-type structure. google.com The decomposition of other N-nitrosamides has been shown to produce gaseous products like nitrogen and nitrous oxide. rsc.org

Table 1: General Pathways of N-Nitrosamide Decomposition

| Decomposition Pathway | Initial Step | Intermediate Species | Potential Byproducts |

|---|---|---|---|

| 1,3-Acyl NO Shift (Path I) rsc.org | Rearrangement involving a 1,3-acyl shift. rsc.org | Diazo compound. rsc.org | Nitrogen, radical pair. rsc.org |

| N-N Homolysis (Path III) rsc.org | Homolytic cleavage of the N-N bond. rsc.org | Radical species. rsc.org | Nitric oxide (NO). rsc.org |

| Thermal Degradation | Heating above decomposition temperature. google.com | Varies by structure. | Varies; can include denitrosated parent amine, quinone-type structures. google.com |

This table presents generalized pathways and may not represent all possible outcomes for every N-nitrosamide.

Mechanisms of Amide Hydrolysis in N-Nitrosamide Systems

Hydrolysis represents a significant degradation pathway for N-nitrosamides. rsc.org The rate and mechanism of hydrolysis are heavily influenced by pH. N-nitrosamides are known to be unstable in alkaline and neutral conditions, with stability often increasing in acidic environments, typically reaching a maximum around pH 4.0. acs.org For example, the decomposition rate of N-nitrosomethylpropionamide at pH 9.5 is 300-600 times greater than at pH 4.0. acs.org

The hydrolysis mechanism generally results in a carboxylic acid and an alcohol, proceeding through a transient diazohydroxide that decomposes to a diazonium ion. nih.gov In nucleophilic environments, the primary products are the corresponding carboxylic acid derivatives and the diazonium species. nih.gov

Base-catalyzed decomposition is another critical mechanism. For instance, the decomposition of N-(2-oxopropyl)-N-nitrosourea (OPNU) at pH 7.35 is base-catalyzed and is proposed to yield a 2-oxopropyldiazotate intermediate. nih.gov This intermediate can then lead to the formation of diazoacetone or, through an alternative intramolecular pathway, collapse to form acetate (B1210297) and diazomethane. nih.gov The decomposition of some primary N-nitrosamides is pH-dependent and can yield nitrogen and nitrous oxide as the main gaseous products. rsc.org

The stability of N-nitrosamides in aqueous solutions is generally low. For instance, the half-lives of certain NNN- and NNK-derived nitrosamides at pH 7.4 and 37°C were found to range from 7 to 35 minutes. nih.gov This inherent instability, particularly towards hydrolysis, is a defining characteristic of this class of compounds. nih.govacs.org

Table 2: Influence of pH on N-Nitrosamide Stability

| Compound | Condition | Observation |

|---|---|---|

| N-nitrosomethylpropionamide (NOMP) | Aqueous solution, 4-50 °C | Maximum stability at pH 4.0. acs.org |

| N-nitrosomethylpropionamide (NOMP) | pH 9.5 vs pH 4.0 | Rate constant is 300-600 times greater at pH 9.5. acs.org |

| General N-Nitrosamides | Alkaline media | Generally unstable. acs.org |

Computational and Theoretical Investigations of N Phenyl N Propylnitrous Amide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and bonding nature of molecules. For N-Phenyl-N-propylnitrous amide, these calculations can predict its geometry, orbital energies, and charge distribution, which are key determinants of its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. chemmethod.com

For N-nitrosamines, the HOMO is often localized on the N-N=O moiety, indicating that this region is susceptible to electrophilic attack. chemmethod.com In the case of N-Phenyl-N-propylnitrous amide, the presence of the phenyl group is expected to influence the electronic structure. The π-system of the aromatic ring can interact with the nitrosamide group, potentially raising the HOMO energy and decreasing the HOMO-LUMO gap compared to its aliphatic counterparts.

Time-dependent density functional theory (TD-DFT) calculations on similar molecules like N-nitrosodimethylamine (NDMA) have identified major and minor absorption peaks corresponding to π→π* and n→π* electronic transitions. mdpi.com For NDMA, these transitions are calculated to be at 212 nm and 341 nm, respectively. mdpi.com The HOMO in the π→π* transition is located on the N-N bond, suggesting its susceptibility to breakage upon UV photolysis. mdpi.com

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Related N-Nitrosamines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| N-Nitrosodimethylamine (NDMA) | -6.5 to -7.5 | -0.5 to 0.5 | 6.0 to 8.0 | acs.orgmn-am.com |

| N-Nitrosopiperidine (NPIP) | -6.3 to -7.3 | -0.4 to 0.6 | 5.9 to 7.9 | nih.govfrontiersin.org |

Note: The values presented are typical ranges found in computational studies and can vary depending on the level of theory and basis set used.

Electron Density Distribution and Molecular Electrostatic Potential (MEP) Mapping

The electron density distribution reveals how electrons are shared between atoms in a molecule, providing insights into bonding and polarity. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. acs.org

In N-nitrosamides, the oxygen atom of the nitroso group typically exhibits a region of negative electrostatic potential, making it a likely site for protonation and interaction with electrophiles. ias.ac.in Conversely, positive potential is often found around the hydrogen atoms of the alkyl groups. The nitrogen atom of the amino group can also be a nucleophilic center. ias.ac.in For N-Phenyl-N-propylnitrous amide, the phenyl group would introduce a region of negative potential above and below the aromatic ring, while the ring protons would be associated with positive potential.

Analysis of Anomeric Effects and Resonance Stabilization in N-Nitrosamides

The structure and stability of N-nitrosamides are significantly influenced by resonance. The lone pair of electrons on the amine nitrogen can delocalize into the π-system of the nitroso group, leading to a resonance hybrid with a partial double bond character in the N-N bond and a negative charge on the oxygen atom. mit.eduresearchgate.net This resonance stabilization contributes to the planarity of the N-N=O group.

The anomeric effect, a stereoelectronic phenomenon, describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer an axial orientation. wikipedia.org While N-Phenyl-N-propylnitrous amide is acyclic, analogous stereoelectronic interactions, often termed generalized anomeric effects, can influence its conformational preferences. This involves the interaction between the lone pair of the amino nitrogen and the antibonding σ* orbital of the N-O bond, which can stabilize certain conformations. wikipedia.orge4journal.com

Natural Bond Orbital (NBO) analysis is a computational tool used to quantify these interactions. For instance, in N-nitroso N-thionitroso amine, the charge transfer associated with resonance (LP(N) → π*N=O) can be on the order of 22-47 kJ/mol, depending on the conformation. sapub.org

Conformational Analysis and Rotational Barriers around N-NO and Amide C-N Bonds

Due to the partial double bond character of the N-N bond, rotation around it is restricted, leading to the existence of conformational isomers (rotamers). mit.eduresearchgate.net The energy barrier to this rotation in acyclic dialkylnitrosamines is approximately 23 kcal/mol. mit.edu This hindered rotation can result in the magnetic non-equivalence of the substituents on the nitrogen atom in NMR spectroscopy. mit.eduacanthusresearch.com

For N-Phenyl-N-propylnitrous amide, two main rotamers (E/Z or syn/anti) would be expected due to the restricted rotation around the N-N bond. The relative stability of these conformers is determined by steric and electronic factors. mdpi.com Density functional theory (DFT) calculations on asymmetrical N-nitrosamines have been used to predict the most stable conformers and their energy differences. mdpi.com

Table 2: Calculated Rotational Barriers for N-N Bond in Representative N-Nitrosamines

| Compound | Rotational Barrier (kcal/mol) | Method/Solvent | Source |

| N-Nitrosodimethylamine (NDMA) | ~23 | Neat Liquid | mit.educdnsciencepub.com |

| Cyclic N-Nitrosamines | 23-29 | Various Solvents | researchgate.netcdnsciencepub.com |

Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy profiles. This provides a detailed understanding of the feasibility and kinetics of chemical transformations. scispace.comacs.org

Detailed Reaction Profiles and Transition State Analysis of Key Transformations

N-nitrosamides can undergo various chemical transformations, including decomposition and reactions with other molecules. rsc.org Computational studies have been employed to elucidate the mechanisms of these reactions. For instance, the decomposition of N-nitrosamides can proceed through different pathways, such as a 1,3-acyl NO shift or N-N homolysis. rsc.org

A key transformation for many N-nitrosamines is their metabolic activation, which often involves an initial α-hydroxylation step catalyzed by cytochrome P450 enzymes. acs.orgnih.gov Computational models have been used to study this process, revealing that the initial enzymatic hydroxylation is typically a strongly exothermic and non-rate-determining step. nih.gov The subsequent decomposition of the α-hydroxynitrosamine leads to the formation of a diazonium ion, which is a potent alkylating agent. acs.orgoup.com

Quantum chemical calculations can map out the entire reaction cascade, including the formation of the diazonium ion and its subsequent reactions, such as DNA alkylation or hydrolysis. frontiersin.org These studies involve locating the transition state structures and calculating the activation energies for each step. For example, the direct SN2 reaction of a diazonium ion with a DNA base like guanine (B1146940) has been shown to have activation barriers in the range of +11 to +15 kcal/mol. frontiersin.org

Quantification of Thermodynamic and Kinetic Parameters (e.g., Activation Energies)

Computational chemistry provides a powerful framework for the quantitative assessment of thermodynamic and kinetic parameters that govern the reactivity of N-nitrosamides, including N-Phenyl-N-propylnitrous amide. Through first-principles calculations, it is possible to determine key values such as activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies of reaction (ΔG) and activation (ΔG‡). These parameters are crucial for understanding the stability of the molecule and the feasibility of its potential transformation pathways, such as thermal decomposition or metabolic activation.

Studies on related N-nitroso compounds frequently employ Density Functional Theory (DFT) to model reaction coordinates and calculate the energetic profiles of various chemical processes. acs.org For instance, the activation barriers for reactions like α-hydroxylation, which is a critical step in the metabolic activation of many N-nitroso compounds, can be stringently calculated. acs.org These calculations consider both thermodynamical effects (Gibbs free energies of the reactions) and kinetic effects (activation barriers). acs.org

The thermal decomposition of N-nitrosamides is a key area of investigation. Theoretical studies can elucidate the mechanism by calculating the activation energies for competing pathways, such as the homolytic cleavage of the N-N bond versus a concerted rearrangement. For example, in the nitrosation of secondary amines to form N-nitrosamines, a related process, DFT calculations have been used to determine the free energies of activation for the electrophilic attack of the amine nitrogen by N₂O₃ and the subsequent H-atom transfer, with activation energies found to be between 8.5–9.4 kcal/mol and 3.3–10.3 kcal/mol, respectively. nih.gov Similarly, the activation barriers for the deactivation of diazonium ions, potential intermediates in nitrosamine (B1359907) decomposition, have been calculated to be around +13.4 to +17.4 kcal/mol. frontiersin.org While specific data for N-Phenyl-N-propylnitrous amide is not prominently available in published literature, the established methodologies allow for such parameters to be computed, providing indispensable insights into its chemical behavior.

Table 1: Representative Calculated Thermodynamic and Kinetic Parameters for N-Nitroso Compound Reactions Below is an interactive table illustrating typical parameters obtained from computational studies on related N-nitroso compounds. These values exemplify the data that can be generated for N-Phenyl-N-propylnitrous amide.

| Reaction / Process | Compound Class | Parameter | Calculated Value (kcal/mol) | Computational Method | Reference |

| Reaction with N₂O₃ (Step 1) | Secondary Amines | Free Energy of Activation (ΔG‡) | 8.5 - 9.4 | DFT | nih.gov |

| Reaction with N₂O₃ (Step 2) | Secondary Amines | Free Energy of Activation (ΔG‡) | 3.3 - 10.3 | DFT | nih.gov |

| Diazonium Ion Deactivation | N-Nitrosopiperidine (NPIP) | Activation Barrier (TS) | +13.4 | DFT | frontiersin.org |

| Diazonium Ion Deactivation | N-Nitrosodimethylamine (NDMA) | Activation Barrier (TS) | +17.4 | DFT | frontiersin.org |

| DNA Adduct Formation | tert-Butyl Diazonium Ion | Reaction Free Energy | -95.7 | DFT | frontiersin.org |

| Water Adduct Formation | tert-Butyl Diazonium Ion | Reaction Free Energy | -76.3 | DFT | frontiersin.org |

Computational Studies of Chemical Activation Pathways and Reactivity Determinants

Computational modeling is instrumental in mapping the detailed chemical activation pathways of N-nitrosamides. For many N-nitroso compounds, a primary activation route involves metabolic transformation, often initiated by enzymatic hydroxylation at the α-carbon position. acs.org Quantum chemical approaches can model these reactions, identifying transition states and intermediates to construct a complete energy profile of the pathway. acs.orgrsc.org

These studies reveal that the ultimate reactivity and biological activity of N-nitrosamides are governed by a combination of electronic and steric factors. acs.org DFT calculations can quantify these determinants by analyzing the electronic structure, charge distribution, and molecular orbital energies of the parent molecule and its intermediates. For example, the stability of the resulting diazonium ion, a potential ultimate pro-mutagenic species, is a critical determinant of reactivity. acs.org Computational models can predict the propensity of this ion to alkylate nucleophilic sites (e.g., on DNA) versus its deactivation through hydrolysis. acs.org

The concept of ground-state destabilization, explored in other amide systems, is also relevant. organic-chemistry.orgnsf.gov The geometry of the amide bond, specifically its degree of planarity or "twist," can significantly influence the N-C(O) bond's susceptibility to cleavage. organic-chemistry.org For N-Phenyl-N-propylnitrous amide, computational analysis of the rotational barrier around the N-N bond and the pyramidalization at the nitrogen centers can provide critical insights into its inherent stability and the energy required for activation. uw.edu.pl By dissecting the key molecular events in the bioactivation of N-nitrosamines and related compounds, computational models help build structure-activity relationships (SARs) that are hinged on the underlying chemistry. researchgate.net

Advanced Computational Methodologies Applied to N-Nitrosamides

The study of N-nitrosamides like N-Phenyl-N-propylnitrous amide benefits from a suite of advanced computational techniques that offer varying levels of theory and computational expense. These methods allow for a multi-scale understanding of the molecule, from its intrinsic electronic structure to its dynamic behavior in complex biological milieu.

Applications of Density Functional Theory (DFT) for Molecular and Reaction Studies

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying molecules of the size and complexity of N-nitrosamides. rsc.org Its favorable balance of accuracy and computational cost makes it ideal for a wide range of applications. acs.orgfrontiersin.org

DFT is routinely used to:

Optimize Molecular Geometries: Determine the lowest-energy three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. uw.edu.pl

Calculate Reaction Energetics: Compute the activation energies and reaction free energies for decomposition, isomerization, and metabolic activation pathways. acs.orgrsc.org This allows for the prediction of the most likely reaction mechanisms.

Predict Spectroscopic Properties: DFT calculations can accurately predict properties such as NMR chemical shieldings, which can be used to assign the signals in experimental spectra of complex isomers. uw.edu.plmdpi.com

Analyze Electronic Structure: Investigate the distribution of electrons, molecular orbitals (like the HOMO and LUMO), and atomic charges to understand and predict reactivity. nih.gov

Specific functionals and basis sets are chosen to suit the problem at hand. For instance, the GIAO/B3PW91/6-311++G** level of theory has been shown to yield excellent correlation with experimental nitrogen NMR shieldings in N-nitrosamines. uw.edu.pl Other studies have utilized functionals like mPW1PW91 and B3LYP for calculating reaction energies and geometries. nih.govresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Environmental Interactions

While DFT provides a static, quantum mechanical picture, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing for the study of the dynamic behavior of N-Phenyl-N-propylnitrous amide. MD simulations model the molecule and its environment (e.g., water molecules or a protein) as a system of particles obeying classical mechanics.

Key applications of MD simulations include:

Solvent Effects: Explicitly modeling the interactions between the nitrosamide and surrounding water molecules to understand solvation, solubility, and how the solvent influences conformational preferences and reaction dynamics.

Environmental Interactions: Simulating the interaction of the nitrosamide with biological macromolecules like enzymes (e.g., Cytochrome P450) or DNA. heraldopenaccess.usistanbul.edu.tr These simulations can reveal the preferred binding modes, interaction energies, and conformational changes that occur upon binding. researchgate.netnih.gov

Conformational Sampling: Exploring the accessible shapes (conformations) of the molecule over time, which is crucial for understanding its flexibility and how it might fit into an enzyme's active site. heraldopenaccess.us

For example, MD simulations have been used to study the stability of N-nitrosamine-DNA complexes and to analyze the dynamics of nitrosamines within the binding pocket of metabolic enzymes, revealing that the ligands remain at their binding sites while undergoing small conformational changes. heraldopenaccess.usistanbul.edu.tr

QM/MM Approaches for Complex Reaction Environments

For processes that involve chemical bond breaking or forming within a large biological system, such as an enzyme-catalyzed reaction, a purely quantum mechanical (QM) calculation on the entire system is computationally prohibitive. Conversely, a purely classical molecular mechanics (MM) approach cannot describe the electronic changes of a chemical reaction. The hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method provides an elegant solution.

In a QM/MM simulation:

The chemically active region (e.g., the N-Phenyl-N-propylnitrous amide substrate and the key amino acid residues in the enzyme's active site) is treated with a high-level, accurate QM method like DFT.

The remainder of the system (the bulk of the protein, surrounding solvent) is treated with a computationally inexpensive MM force field.

This approach allows for the accurate modeling of reaction mechanisms within their complex, native environments. QM/MM methods are essential for understanding enzyme catalysis, as they can capture both the electronic rearrangements of the reaction and the steric and electrostatic influence of the protein scaffold. Such approaches have been used to relate key events in nitrosamine metabolism to carcinogenicity data, forming the basis of predictive toxicology models. researchgate.netswan.ac.uk

Advanced Analytical Methodologies for N Nitrosamide Research

Spectroscopic Techniques for Structural Characterization and Reaction Monitoring

Spectroscopy is fundamental to the study of N-nitrosamides, offering non-destructive methods to probe molecular structure and monitor chemical transformations in real-time.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a primary tool for identifying the functional groups within N-Phenyl-N-propylnitrous amide. These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups. Neutron Vibrational Spectroscopy (NVS) is another complementary tool that is particularly sensitive to hydrogen and can probe the bulk properties of a sample. ornl.gov

The key functional group in N-nitrosamides is the N-nitroso group (N-N=O). This group gives rise to characteristic absorption bands in the IR spectrum. The N-N stretching vibration typically appears in the range of 1100-1000 cm⁻¹, while the N=O stretching vibration is observed at higher frequencies, generally between 1500-1430 cm⁻¹. The exact position of these bands can be influenced by the electronic environment, including the presence of the phenyl and propyl substituents.

Raman spectroscopy provides complementary information. While the N=O stretch can also be observed in the Raman spectrum, the symmetric vibrations of the benzene (B151609) ring are often more prominent. Analysis of both IR and Raman spectra allows for a more complete picture of the molecule's functional groups.

Table 1: Expected Vibrational Frequencies for N-Phenyl-N-propylnitrous amide

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N=O | Stretching | 1500 - 1430 | IR, Raman |

| N-N | Stretching | 1100 - 1000 | IR |

| C-H (Aromatic) | Stretching | 3100 - 3000 | IR, Raman |

| C=C (Aromatic) | Stretching | 1600 - 1450 | IR, Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of N-Phenyl-N-propylnitrous amide. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the connectivity of atoms.

A significant feature of N-nitrosamides is the restricted rotation around the N-N single bond due to its partial double bond character. This can lead to the existence of E and Z geometric isomers, which are often observable as separate sets of signals in the NMR spectrum at room temperature. researchgate.net

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons of the propyl group (methyl, methylene (B1212753), and N-methylene). The chemical shifts of the protons alpha to the nitroso group are particularly informative. Due to isomerism, two sets of signals for the propyl group might be observed. For example, in related N-nitrosoanilines, distinct signals are seen for the different conformers. frontiersin.org

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom in the molecule. The aromatic carbons would appear in the typical downfield region (110-150 ppm), while the aliphatic carbons of the propyl chain would be found in the upfield region. The presence of E/Z isomers would also result in a doubling of the carbon signals.

¹⁵N NMR: For more in-depth studies, ¹⁵N NMR can directly probe the nitrogen atoms of the nitroso group. The chemical shifts for nitrosamine (B1359907) nitrogens are reported to be in a wide range, providing direct evidence of the electronic structure around the N-N=O moiety. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-Phenyl-N-propylnitrous amide

| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 | - |

| ¹H | N-CH₂- | 3.5 - 4.5 | - |

| ¹H | -CH₂- | 1.5 - 2.5 | - |

| ¹H | -CH₃ | 0.8 - 1.5 | - |

| ¹³C | Aromatic (C₆H₅) | - | 110 - 150 |

| ¹³C | N-CH₂- | - | 40 - 55 |

| ¹³C | -CH₂- | - | 20 - 30 |

Note: The presence of E/Z isomers may cause a splitting of these signals.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, robust, and inexpensive method used for the quantitative analysis of N-nitrosamides. sci-hub.se These compounds exhibit characteristic electronic transitions that result in the absorption of UV or visible light. N-nitrosamides typically display two distinct absorption bands. pmda.go.jp

The first is a high-intensity π → π* transition, usually occurring in the shorter wavelength UV region (around 230 nm). The second is a lower-intensity n → π* transition, which appears at longer wavelengths (around 330-360 nm) and is characteristic of the N-nitroso chromophore. pmda.go.jp

Quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). upi.edu By constructing a calibration curve of absorbance versus concentration using standards of known concentration, the amount of N-Phenyl-N-propylnitrous amide in an unknown sample can be accurately determined. scribd.comrepligen.com This technique is also invaluable for monitoring reaction kinetics by tracking the change in absorbance of either a reactant or product over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomerism Studies

Chromatographic and Hyphenated Mass Spectrometric Techniques

For the analysis of N-Phenyl-N-propylnitrous amide in complex matrices, chromatographic separation is essential. When coupled with mass spectrometry, these hyphenated techniques offer unparalleled sensitivity and selectivity.

Liquid chromatography coupled with mass spectrometry is the gold standard for the analysis of a wide range of N-nitrosamines, including non-volatile and thermally labile compounds. lcms.cz

LC Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used. A C18 column is common, providing good separation of N-nitrosamines based on their hydrophobicity. lcms.czrsc.org A mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a modifier such as formic acid, is employed to achieve efficient separation. lcms.cz

MS Detection:

Tandem Mass Spectrometry (LC-MS/MS): This technique provides high selectivity and sensitivity by using a triple quadrupole mass analyzer. chromatographyonline.com In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process minimizes matrix interference and allows for low-level quantification. lcms.cz Ionization is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). lcms.cz

High-Resolution Mass Spectrometry (LC-HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide high mass accuracy and resolution. sigmaaldrich.comfda.gov This allows for the determination of the elemental composition of the analyte, providing a high degree of confidence in its identification. rsc.org It is particularly useful for identifying unknown nitrosamides in complex samples.

Table 3: Illustrative LC-MS/MS Parameters for N-Nitrosamide Analysis

| Parameter | Setting |

|---|---|

| LC Column | C18 (e.g., 100 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | ESI or APCI, Positive Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | m/z 165.1 |

For N-nitrosamides that are sufficiently volatile and thermally stable, gas chromatography-mass spectrometry offers excellent separation efficiency and sensitivity. researchgate.netrestek.com N-Phenyl-N-propylnitrous amide is amenable to this technique.

GC Separation: A capillary column, such as a DB-624 or HP-5MS, is used to separate the analyte from other volatile components in the sample. researchgate.nettandfonline.com The sample is introduced via direct liquid injection or, for very clean samples, headspace solid-phase microextraction (HS-SPME). restek.comnih.gov

MS Detection: Electron Ionization (EI) is the most common ionization technique in GC-MS. The resulting mass spectrum, with its characteristic fragmentation pattern, can be compared to library spectra for identification. For enhanced selectivity and lower detection limits in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed, operating in MRM mode similar to LC-MS/MS. nih.gov GC-MS/MS is a highly robust and validated method for the routine analysis of many regulated nitrosamines. kirj.ee

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) in N-Nitrosamide Research

Capillary Electrophoresis (CE) offers high separation efficiency and is particularly useful for the analysis of charged or polar compounds. In the context of N-nitrosamide research, CE, especially when coupled with mass spectrometry (CE-MS), provides a powerful tool for the separation and detection of these compounds. While less common than liquid chromatography for routine analysis, CE-MS has been successfully applied to the analysis of various N-nitrosamines, demonstrating its potential for high-resolution separation.

Supercritical Fluid Chromatography (SFC) , which uses a supercritical fluid such as carbon dioxide as the mobile phase, has emerged as a valuable alternative to traditional chromatographic techniques. SFC can offer faster separations and reduced solvent consumption. When coupled with mass spectrometry (SFC-MS), it provides a highly sensitive and selective method for the analysis of a wide range of N-nitrosamides. Recent studies have demonstrated the utility of SFC-MS for the simultaneous detection of multiple nitrosamines in pharmaceutical ingredients.

| Technique | General Applicability for N-Nitrosamides | Key Advantages | Reported Sensitivity |

| CE-MS | Analysis of polar and charged N-nitrosamides | High separation efficiency, low sample and solvent consumption. | Detection limits in the low ng/mL to µg/mL range have been reported for various nitrosamines. |

| SFC-MS | Analysis of a broad range of N-nitrosamides, including chiral separations | Fast analysis times, reduced organic solvent use, orthogonal selectivity to LC. | Capable of detecting nitrosamines in the ppb range. |

Specialized Sample Preparation and Detection Principles for Trace Analysis

Effective sample preparation is critical for the accurate analysis of trace levels of N-nitrosamides, as it helps to remove interfering matrix components and concentrate the analytes of interest.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of N-nitrosamides from various matrices. It involves passing a liquid sample through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent.

Microextraction techniques have gained popularity due to their reduced solvent consumption and high enrichment factors. These include:

Solid Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. It is particularly useful for volatile and semi-volatile nitrosamines.

Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their differential solubility in two immiscible liquids.

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized LLE technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that facilitates the extraction of analytes.

| Technique | Principle | Application in N-Nitrosamide Analysis |

| SPE | Analyte retention on a solid sorbent | Cleanup and concentration from complex matrices like pharmaceuticals and environmental samples. |

| SPME | Analyte partitioning onto a coated fiber | Extraction of volatile and semi-volatile nitrosamines from water and food samples. |

| LLE | Differential solubility in immiscible liquids | General extraction and purification of nitrosamines. |

| DLLME | Micro-scale liquid-liquid extraction with a disperser solvent | Rapid preconcentration of nitrosamines from aqueous samples. |

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal or no preparation. It involves exposing the sample to a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes the analytes for mass spectrometric detection. DART-MS has been successfully applied to the high-throughput screening of N-nitrosamines in pharmaceutical products.

Electrochemical sensors offer a promising alternative to chromatographic methods for the rapid and cost-effective detection of N-nitrosamides. These sensors are typically based on the electrochemical oxidation or reduction of the nitrosamine at a modified electrode surface. Recent research has focused on the development of highly sensitive and selective sensors using nanomaterials and molecularly imprinted polymers. For instance, an electrochemical sensing platform using carbon dots immobilized in DNA has been developed for the detection of N-nitrosodimethylamine (NDMA) and N-nitrosodiethanolamine (NDEA). Another approach involves the use of molecularly imprinted polymer (MIP) sensors for the detection of NDMA.

| Sensor Type | Detection Principle | Reported Performance |

| DNA-based Biosensor | Alteration of DNA structure by nitrosamines leading to a change in electrochemical signal. | Detection limits in the nanomolar range for NDMA and NDEA. |

| MIP-based Sensor | Specific binding of nitrosamines to a molecularly imprinted polymer, causing a detectable signal change. | Low ppb detection limits for NDMA. |

| Hemin-functionalized CNTs | Voltammetric detection of various N-nitrosamines. | LODs below 20 ppb. |

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Screening

Kinetic Studies and In-Situ Monitoring of N-Nitrosamide Formation and Degradation

Understanding the kinetics of N-nitrosamide formation and degradation is crucial for controlling their presence in various products.

The rate of N-nitrosamide formation is influenced by several factors, including the basicity of the precursor amine, pH, temperature, and the concentration of nitrosating agents. Kinetic studies often involve monitoring the concentration of the N-nitrosamide over time under controlled conditions. Real-time monitoring can be achieved using techniques like UV-Vis spectroscopy or by coupling a reaction vessel to a mass spectrometer. Studies have shown that the nitrosation of amides often involves a slow proton transfer step, which is a key difference from the nitrosation of amines. The degradation of N-nitrosamides is also pH-dependent, with some compounds showing rapid degradation under neutral to alkaline conditions.

Investigation of On-Column Formation Phenomena in Chromatographic Systems

The accurate detection and quantification of N-nitrosamides, such as N-Phenyl-N-propylnitrous amide, are critical in various fields of chemical analysis. However, a significant challenge in this endeavor is the potential for artifactual formation of these compounds during the analytical process itself. This phenomenon, where the target analyte is unintentionally synthesized within the chromatographic system, can lead to inaccurate results and false positives. The on-column formation of N-nitrosamides is a complex issue influenced by the type of chromatography, the instrumental setup, and the specific analytical conditions employed.

Mechanisms of On-Column Formation

Artifactual formation of N-Phenyl-N-propylnitrous amide can occur in both liquid and gas chromatography systems through different mechanisms. The precursor molecule for this nitrosamide is the secondary amine, N-propylaniline.

In Liquid Chromatography (LC) Systems: Research has identified a significant pathway for on-column nitrosation of secondary amines when using high-performance liquid chromatography (HPLC). nih.govresearchgate.net A common scenario involves the use of mobile phases containing ammonium (B1175870) hydroxide (B78521) and acetonitrile, often employed for analyses at high pH. nih.govfreethinktech.com The reaction is particularly associated with traditional stainless steel hardware, such as columns and, most notably, the inlet frits. nih.govresearchgate.net

The proposed mechanism suggests that acetonitrile in the mobile phase can compromise and strip away the passivating chromium oxide layer on the surface of stainless steel components. nih.govresearchgate.net This exposes a highly reactive metallic surface. This newly exposed surface, containing metals like iron and nickel, can then catalyze the oxidation of ammonia (B1221849) from the mobile phase into a potent nitrosating agent, hypothesized to be dinitrogen trioxide (N₂O₃). nih.govresearchgate.net If the sample being analyzed contains the precursor N-propylaniline, it can react with this on-column generated nitrosating agent to form N-Phenyl-N-propylnitrous amide artifactually. researchgate.netusp.org This reaction can lead to a continuous increase in the nitrosamide peak area with successive injections, complicating quantification. waters.com

In Gas Chromatography (GC) Systems: In gas chromatography, the primary site for artifactual formation is the high-temperature injection port. pmda.go.jp If a sample contains both the precursor amine (N-propylaniline) and a source of nitrites (either as a sample component or a contaminant), the elevated temperatures within the GC injector can provide the thermal energy needed to drive the nitrosation reaction. pmda.go.jposha.gov This results in the in-situ formation of N-Phenyl-N-propylnitrous amide, which is then separated on the column and detected, leading to an overestimation of its concentration in the original sample. researchgate.net

Factors Influencing On-Column Formation

Several factors can influence the rate and extent of on-column nitrosamide formation. Understanding these variables is key to developing robust analytical methods that can prevent or minimize this artifact. The primary influencing factors are detailed in the table below.

| Factor | Description | Chromatographic System | Impact on Formation of N-Phenyl-N-propylnitrous amide |

| Hardware Material | The material of the column and frits. Conventional stainless steel is reactive. | LC | Stainless steel surfaces can catalyze the formation of nitrosating agents from the mobile phase, directly leading to the nitrosation of N-propylaniline. nih.govchromatographyonline.com |

| Mobile Phase Composition | The specific solvents and additives used. | LC | A combination of ammonium hydroxide and acetonitrile at high pH is a known trigger for on-column nitrosation. nih.govfreethinktech.com |

| Presence of Precursors | The co-existence of a vulnerable secondary amine (N-propylaniline) and a nitrosating agent (e.g., nitrites) in the sample. | LC & GC | The presence of both precursors is a fundamental requirement for the artifactual formation reaction to occur. ijpsjournal.com |

| Temperature | Elevated temperatures, particularly in the injector. | GC | High temperatures can thermally accelerate the reaction between N-propylaniline and any available nitrosating agents. pmda.go.jp |

| pH | The pH of the mobile phase or sample. | LC | High pH mobile phases can contribute to the degradation of the protective layer on stainless steel, while acidic conditions can favor nitrosation if a nitrite (B80452) source is present. nih.govoregonstate.edu |

Mitigation Strategies for On-Column Formation

To ensure the analytical data accurately reflects the true concentration of N-Phenyl-N-propylnitrous amide in a sample, specific strategies must be implemented to prevent its on-column formation. These strategies focus on modifying the analytical hardware and optimizing the chromatographic method.

| Strategy | Description | Chromatographic System | Application to Prevent Formation of N-Phenyl-N-propylnitrous amide |

| Inert Hardware | Use of columns and systems with inert surfaces, such as those with hybrid organic/inorganic surface technologies (e.g., MaxPeak High Performance Surfaces). | LC | Creates a barrier that prevents interactions between the mobile phase, analytes, and the reactive metal surfaces, thus inhibiting the catalytic formation of nitrosating agents. waters.comchromatographyonline.com |

| Method Optimization | Careful selection of mobile phase and temperature conditions. | LC & GC | Avoid using the combination of ammonium hydroxide and acetonitrile in LC when analyzing for nitrosamides. nih.gov In GC, use the lowest feasible injector temperature to minimize thermal reactions. pmda.go.jp |

| Selective Sample Preparation | Employing extraction techniques that separate the precursor amine from potential nitrosating agents before analysis. | LC & GC | Reduces the probability of the precursors co-existing within the chromatographic system where the reaction could occur. pmda.go.jp |

| Use of Inhibitors/Quenchers | Adding substances to the sample that inhibit the nitrosation reaction. | LC & GC | Quenching the reaction with agents like sulfamic acid or ammonium sulfamate (B1201201) prior to injection can prevent further nitrosamine formation, although complete quenching can be challenging. usp.org |